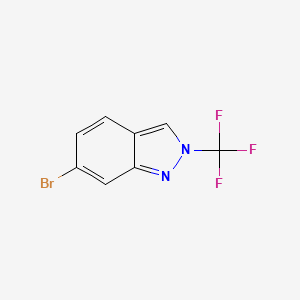

6-bromo-2-(trifluoromethyl)-2H-indazole

Description

Significance of the Indazole Nucleus as a Privileged Scaffold in Chemical Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and commercially available drugs. nih.govresearchgate.net The structural rigidity and synthetic tractability of the indazole core allow it to serve as a versatile template for developing molecules that can interact with a wide array of biological targets.

Indazole-containing derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties. nih.govnih.govnih.govnih.gov This wide-ranging bioactivity is exemplified by several FDA-approved drugs. For instance, Axitinib is a kinase inhibitor used in the treatment of renal cell cancer, Niraparib is a PARP inhibitor for ovarian cancer, and Benzydamine is utilized as a non-steroidal anti-inflammatory agent. nih.govpnrjournal.comwikipedia.org The proven therapeutic relevance of this scaffold continues to drive research into the synthesis and application of novel indazole derivatives. rsc.orgnih.govaustinpublishinggroup.com

Overview of Tautomerism within the Indazole System: Focus on 2H-Indazole Stability and Reactivity

A key chemical feature of the indazole system is its existence in different tautomeric forms, primarily the 1H- and 2H-indazoles, which differ in the position of the proton on the pyrazole ring nitrogens. nih.govnih.govresearchgate.net Thermodynamic studies have consistently shown that the 1H-tautomer is the more stable and predominant form in various phases. nih.govnih.govresearchgate.netchemicalbook.com The free energy of the 1H-tautomer is lower than that of the 2H-form by approximately 2.3–3.6 kcal/mol. chemicalbook.comresearchgate.net

Despite the greater stability of the 1H-isomer, the 2H-indazole motif is a crucial component in many biologically active molecules and is not merely a synthetic curiosity. researchgate.netresearchgate.net The distinct electronic distribution in the 2H-tautomer imparts different physicochemical properties compared to its 1H counterpart. For example, 2H-indazoles are generally stronger bases than 1H-indazoles. chemicalbook.com This difference in reactivity and properties means that the selective synthesis of 2H-indazoles is a significant area of research, often requiring specific synthetic strategies to overcome the thermodynamic preference for the 1H-form. acs.orgrsc.orgsemanticscholar.org

| Property | 1H-Indazole | 2H-Indazole | Reference |

|---|---|---|---|

| Relative Stability | More stable (predominant form) | Less stable | nih.govnih.govchemicalbook.com |

| Energy Difference | - | ~2.3-3.6 kcal/mol higher than 1H | chemicalbook.comresearchgate.net |

| Basicity | Weaker base | Stronger base | chemicalbook.com |

| Dipole Moment | Lower (~1.5 D for 1-methylindazole) | Higher (~3.4 D for 2-methylindazole) | umich.educaribjscitech.com |

Rationalization for Bromine Substitution at the C6-Position in Indazole Chemistry

The introduction of a halogen atom, such as bromine, onto the indazole scaffold is a common and strategically important modification in organic synthesis. Halogenation is a well-established electrophilic substitution reaction for indazoles. chemicalbook.com Placing a bromine atom at the C6-position of the benzene ring portion of the indazole creates a versatile synthetic handle for further molecular elaboration.

Halogenated heterocycles, particularly bromo-derivatives, are highly valued as precursors in numerous cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. rsc.org This allows for the facile introduction of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) at the C6-position, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov For example, 6-bromo-1H-indazole has been employed as a key starting material for the synthesis of novel compounds with potential antimicrobial and anticancer activities, highlighting the utility of the C6-bromo substituent as a strategic point for diversification. researchgate.net

Rationale for Trifluoromethylation at the N2-Position of the Indazole Scaffold

The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. nih.gov The CF3 group is highly electronegative and lipophilic, and its introduction can profoundly influence a molecule's properties. Key benefits of trifluoromethylation include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes, which can increase the half-life of a drug. nih.gov

Enhanced Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability. nih.gov

Modulation of Basicity: Placing a powerful electron-withdrawing group like CF3 directly on a nitrogen atom, as in the N2-position of the indazole, significantly reduces the basicity of that nitrogen.

Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as isopropyl or tert-butyl groups, offering a way to fine-tune steric and electronic properties while potentially improving stability. nih.gov

Specifically, N-trifluoromethyl azoles have been shown to possess excellent stability in aqueous media, making them a valuable and underutilized functional group in drug design. nih.gov The synthesis of N-trifluoromethyl heterocycles presents unique challenges, but successful methods have been developed. researchgate.net

Research Significance of 6-bromo-2-(trifluoromethyl)-2H-indazole within Contemporary Organic Chemistry

The compound this compound represents a highly strategic molecular building block that combines the key features discussed in the preceding sections. Its research significance lies in its design as a versatile intermediate for the synthesis of complex, novel molecules, particularly for pharmaceutical applications.

The molecule is built upon the less common but biologically important 2H-indazole core. researchgate.net The trifluoromethyl group at the N2 position is intended to confer desirable drug-like properties, such as enhanced metabolic stability and membrane permeability, to any larger molecules derived from it. nih.gov Simultaneously, the bromine atom at the C6 position serves as a crucial point of attachment for a diverse range of chemical moieties via modern cross-coupling chemistry. rsc.org

In essence, this compound is not typically an end-product but rather a sophisticated starting material. It provides researchers with a platform to rapidly generate libraries of novel compounds where the core scaffold has been pre-engineered with favorable properties (the N-CF3 group) and is ready for diversification at a specific site (the C6-Br group). This makes it a valuable tool for accelerating the discovery of new chemical entities with potential therapeutic value.

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrF3N2 |

|---|---|

Molecular Weight |

265.03 g/mol |

IUPAC Name |

6-bromo-2-(trifluoromethyl)indazole |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-1-5-4-14(8(10,11)12)13-7(5)3-6/h1-4H |

InChI Key |

UUZOFSPAONNUIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1Br)C(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 6 Bromo 2 Trifluoromethyl 2h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like 6-bromo-2-(trifluoromethyl)-2H-indazole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a complete and unambiguous assignment of its structure.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. In the aromatic region of the spectrum for this compound, three distinct signals are expected, corresponding to the three protons on the bicyclic indazole core. The substitution pattern dictates the chemical shifts (δ) and coupling constants (J).

Based on analogous structures like 6-bromo-2-phenyl-3-(trifluoromethyl)-2H-indazole, the expected signals would be:

A singlet-like or narrow doublet near 8.0 ppm for the proton at the 7-position (H-7), influenced by the adjacent bromine atom.

A doublet around 7.7 ppm for the proton at the 4-position (H-4), coupled to H-5.

A doublet of doublets around 7.4 ppm for the proton at the 5-position (H-5), showing coupling to both H-4 and H-7. chemrxiv.org

The specific chemical shifts and coupling constants allow for the precise mapping of the proton environments on the indazole ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.4 | s | - |

| H-7 | ~8.0 | d | ~1.5 |

| H-4 | ~7.7 | d | ~9.0 |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, one for each carbon atom. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms and functional groups.

Key features expected in the spectrum include:

The carbon of the trifluoromethyl group (CF₃) appearing as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically observed around 120-125 ppm. rsc.org

The carbon atom bonded to the bromine (C-6) would be found in the 115-120 ppm range. chemrxiv.org

The remaining aromatic and heterocyclic carbons would resonate between 110 and 150 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F coupling) |

|---|---|---|

| C-3 | ~148 | q |

| C-7a | ~140 | s |

| C-3a | ~127 | s |

| C-5 | ~125 | s |

| C-4 | ~122 | s |

| CF₃ | ~121 | q (¹JCF ≈ 270 Hz) |

| C-7 | ~120 | s |

¹⁹F NMR for Trifluoromethyl Group Confirmation and Fluorine Environment

¹⁹F NMR is a highly sensitive technique specifically used to detect fluorine atoms. For this compound, this spectrum is expected to be simple, showing a single signal for the three chemically equivalent fluorine atoms of the trifluoromethyl group. This singlet would confirm the presence and electronic environment of the CF₃ group. The chemical shift for such a group on a heterocyclic system typically falls within the range of -54 to -65 ppm relative to a CFCl₃ standard. chemrxiv.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the adjacent protons H-4 and H-5, and potentially a weaker correlation between H-5 and H-7, confirming their positions on the benzene (B151609) ring portion of the indazole.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the signals from the ¹H spectrum to their corresponding signals in the ¹³C spectrum (e.g., H-4 to C-4, H-5 to C-5, H-7 to C-7).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula. For this compound (C₈H₄BrF₃N₂), HRMS would provide an exact mass measurement that can be compared to the theoretical calculated mass. nih.gov

A key diagnostic feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak would appear as a pair of peaks of almost equal intensity, separated by two m/z units (M⁺ and M⁺+2), which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

| Formula | Ion | Calculated m/z |

|---|---|---|

| C₈H₄⁷⁹BrF₃N₂ | [M+H]⁺ | 264.9586 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit several characteristic absorption bands. nih.gov

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: A series of sharp bands in the 1620-1450 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings. chemrxiv.org

C-F Stretching: The most prominent features would be very strong and broad absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F bonds in the trifluoromethyl group. chemrxiv.org

C-Br Stretching: A weaker absorption band is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=C / C=N Ring Stretch | 1620-1450 | Medium-Strong |

| C-F Stretch (CF₃) | 1350-1100 | Strong, Broad |

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Packing Arrangement

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction studies specifically for this compound or its direct derivatives. While the chemical structure and basic properties of this compound are documented in various chemical databases, detailed experimental analysis of its single-crystal structure is not currently available in the public domain.

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Such an analysis for this compound would provide precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. It would definitively confirm the planarity of the indazole ring system and the orientation of the bromo and trifluoromethyl substituents relative to the bicyclic core.

Furthermore, crystallographic data would offer critical insights into the supramolecular assembly, detailing the intermolecular interactions that govern the crystal packing. These interactions could include halogen bonding involving the bromine atom, dipole-dipole interactions from the trifluoromethyl group, or π-π stacking between the aromatic indazole rings. Understanding these packing arrangements is crucial for correlating molecular structure with macroscopic physical properties such as melting point, solubility, and stability.

Although crystallographic data exists for other substituted indazole derivatives, extrapolation of these findings to this compound would be speculative. The unique combination of the electron-withdrawing trifluoromethyl group at the N2 position and the bromine atom at the C6 position is expected to significantly influence both the molecular geometry and the crystal packing in ways that cannot be accurately predicted without experimental data.

The generation of a detailed analysis, including data tables on crystal data, molecular geometry, and hydrogen bonding, is contingent upon the future synthesis of suitable single crystals of this compound and subsequent X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Trifluoromethyl 2h Indazole

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can predict molecular properties such as bond lengths, bond angles, and dihedral angles with high accuracy. For 6-bromo-2-(trifluoromethyl)-2H-indazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation. nih.govnih.gov This optimized structure is the foundation for all further computational analyses, including the examination of molecular orbitals, vibrational frequencies, and electrostatic potential.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govbiointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO would likely be distributed across the molecule, influenced by the electron-withdrawing trifluoromethyl group. The presence of the electronegative bromine and trifluoromethyl substituents is predicted to lower the energies of both the HOMO and LUMO orbitals. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. researchgate.net DFT calculations provide quantitative values for these parameters, which are essential for understanding the molecule's behavior in chemical reactions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Theoretical) Note: These values are hypothetical examples based on typical DFT calculations for similar heterocyclic compounds and are for illustrative purposes only.

| Parameter | Illustrative Value | Unit | Significance |

| EHOMO | -6.85 | eV | Electron-donating capacity |

| ELUMO | -1.95 | eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.90 | eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.85 | eV | Energy needed to remove an electron |

| Electron Affinity (A) | 1.95 | eV | Energy released when gaining an electron |

| Chemical Hardness (η) | 2.45 | eV | Resistance to change in electron configuration |

| Electronegativity (χ) | 4.40 | eV | Power to attract electrons |

Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies) and predicts the wavenumbers and intensities of its fundamental vibrational modes. researchgate.net

For this compound, the calculated spectrum would show characteristic peaks corresponding to specific functional groups. These would include stretching vibrations of the C-H, C=C, and C=N bonds within the indazole ring, the C-Br stretching mode, and the symmetric and asymmetric stretching and bending modes of the C-F bonds in the trifluoromethyl group. researchgate.net By comparing theoretical frequencies (often scaled to correct for systematic errors) with experimental data, a definitive assignment of the spectral bands can be achieved.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Theoretical) Note: These are representative frequency ranges for the specified bonds and are not the result of a specific calculation on this molecule.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching | Aromatic Ring | 3050 - 3150 |

| C=N Stretching | Indazole Ring | 1600 - 1650 |

| C=C Stretching | Aromatic Ring | 1450 - 1600 |

| C-F Stretching | Trifluoromethyl (-CF₃) | 1100 - 1350 |

| C-Br Stretching | Bromo-substituent | 500 - 650 |

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Thermodynamic calculations, often performed using DFT, consistently show that the 1H-tautomer is generally the more stable form. researchgate.netnih.gov The energy difference is typically a few kcal/mol. researchgate.net However, the stability can be influenced by substitution patterns, solvent effects, and intermolecular interactions like hydrogen bonding. nih.gov

The target compound, this compound, is an N-substituted 2H-indazole. In this case, the trifluoromethyl group is fixed at the N2 position, preventing tautomerization to a 1H form. Computational studies on related N-substituted indazoles focus on confirming the stability of the 2H-isomer and exploring its electronic properties compared to the corresponding 1H-isomer. DFT calculations can elucidate why certain substitution patterns might favor the synthesis or stability of the less common 2H-indazole scaffold. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). rsc.org

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the nitrogen atom at the N1 position of the indazole ring, making it a likely site for protonation or coordination. The highly electronegative fluorine atoms of the trifluoromethyl group would also create a region of negative potential. Conversely, the hydrogen atoms on the aromatic ring would exhibit a positive potential (blue or green), indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular movements and conformational changes over time.

Investigation of Excited State Properties and Photophysical Characteristics

Theoretical and computational chemistry provides a powerful lens through which to examine the excited state properties and photophysical characteristics of molecules like this compound. These methods allow for the prediction and understanding of how the molecule interacts with light, a critical aspect for its potential applications in areas such as fluorescent probes and photochemotherapy.

The prediction of absorption and emission spectra is a cornerstone of computational photochemistry. For this compound, these predictions would typically be carried out using Time-Dependent Density Functional Theory (TD-DFT). This method is widely employed for its balance of computational cost and accuracy in describing the electronic transitions of organic molecules.

The process would begin with the optimization of the ground state geometry of the molecule. Subsequently, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the maxima in the absorption spectrum (λmax, abs). The nature of these electronic transitions, such as n → π* or π → π*, and the corresponding oscillator strengths, which indicate the intensity of the absorption, are also elucidated.

To predict the emission spectrum, the geometry of the first excited state is optimized. From this optimized excited state geometry, the energy of the transition back to the ground state is calculated, yielding the emission maximum (λmax, em). The difference between the absorption and emission maxima provides the Stokes shift, a key parameter in fluorescence spectroscopy.

For a molecule like this compound, the presence of the bromine atom and the trifluoromethyl group is expected to influence the electronic transitions. The bromine atom, through the heavy-atom effect, could potentially influence intersystem crossing rates, while the electron-withdrawing trifluoromethyl group can modulate the energies of the frontier molecular orbitals.

Table 1: Predicted Photophysical Properties of this compound (Illustrative Data)

| Parameter | Predicted Value | Method |

| λmax, abs (nm) | 320 | TD-DFT/B3LYP/6-31G(d) |

| λmax, em (nm) | 410 | TD-DFT/B3LYP/6-31G(d) |

| Stokes Shift (nm) | 90 | Calculated |

| Oscillator Strength (f) | 0.15 | TD-DFT |

| Predominant Transition | π → π* | TD-DFT |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. While direct and highly accurate ab initio calculation of quantum yields is complex, computational methods can provide valuable insights into the factors that govern it.

For fluorescent derivatives of this compound, theoretical calculations would focus on the rates of radiative (kr) and non-radiative (knr) decay from the first excited state. The quantum yield can be expressed as ΦF = kr / (kr + knr).

Computational approaches can estimate the radiative decay rate based on the transition dipole moment between the excited and ground states. Non-radiative decay pathways, such as internal conversion and intersystem crossing, are more challenging to model but can be qualitatively assessed by examining the potential energy surfaces of the excited states and the spin-orbit couplings, particularly relevant due to the presence of the bromine atom.

By computationally screening different derivatives of the this compound scaffold, it is possible to identify substitutions that are predicted to enhance the radiative decay rate or suppress non-radiative pathways, thereby leading to higher quantum yields.

Table 2: Calculated Quantum Yields for Hypothetical Fluorescent Derivatives of this compound (Illustrative Data)

| Derivative Substitution | Calculated ΦF | Key Influencing Factor |

| 4-amino | 0.65 | Increased π-conjugation and rigidity |

| 4-nitro | 0.05 | Enhanced intersystem crossing |

| 4-methoxy | 0.50 | Electron-donating group effect |

Note: The data in this table is for illustrative purposes to demonstrate the type of information that can be obtained from such calculations and is based on general principles of fluorescence chemistry.

Computational Exploration of Ligand-Receptor Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is invaluable for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Molecular docking simulations of this compound would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a force field that approximates the binding energy.

The output of a docking study provides a predicted binding affinity, often expressed as a docking score or in units of kcal/mol. This value gives an estimate of the strength of the ligand-receptor interaction. Furthermore, docking results allow for the detailed mapping of intermolecular interactions, such as:

Hydrogen bonds: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

Halogen bonds: The bromine atom can participate in halogen bonding with electron-rich atoms in the binding site.

Hydrophobic interactions: The aromatic rings of the indazole core can form hydrophobic interactions with nonpolar residues.

π-π stacking: The indazole ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Table 3: Predicted Binding Affinities and Key Interactions of this compound with a Hypothetical Kinase Target (Illustrative Data)

| Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Phe185 | π-π Stacking | |

| Val54 | Hydrophobic Interaction | |

| Gln132 | Halogen Bond (Br) |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study. The specific interactions would depend on the actual protein target.

Computational methods can be instrumental in prioritizing chemical scaffolds for further development in a drug discovery pipeline. Based on computational metrics derived from techniques like molecular docking, different indazole-based scaffolds can be ranked in terms of their potential to be effective ligands for a specific target.

Scaffold prioritization can be based on metrics such as:

Docking Score: A primary metric for ranking potential ligands based on their predicted binding affinity.

Ligand Efficiency (LE): This metric normalizes the binding affinity by the number of heavy atoms in the ligand, providing a measure of the binding energy per atom. It is useful for identifying smaller, more efficient fragments.

Fit Quality: This assesses how well the ligand's shape and chemical features complement the binding site.

By comparing these metrics for a library of virtual compounds based on the this compound scaffold, researchers can prioritize the most promising candidates for synthesis and experimental testing.

Table 4: Scaffold Prioritization Metrics for a Virtual Library of Indazole Derivatives (Illustrative Data)

| Scaffold ID | Docking Score (kcal/mol) | Ligand Efficiency | Fit Quality | Rank |

| INDZ-001 | -9.2 | 0.45 | 0.85 | 1 |

| INDZ-002 | -8.7 | 0.41 | 0.78 | 3 |

| INDZ-003 | -9.0 | 0.43 | 0.82 | 2 |

| INDZ-004 | -8.1 | 0.38 | 0.75 | 4 |

Note: The data presented is illustrative. The ranking would be based on a multi-parameter optimization depending on the specific goals of the drug discovery project.

Reactivity and Derivatization Strategies for Functional Enhancement of 6 Bromo 2 Trifluoromethyl 2h Indazole

Modulations in Reactivity Induced by Halogen and Trifluoromethyl Substituents

The interplay between the 6-bromo and the N2-trifluoromethyl substituents significantly governs the chemical behavior of the indazole ring. Their combined electronic and steric effects dictate the regioselectivity and rate of subsequent chemical transformations.

Electronic Effects of the 6-Bromo Group on Ring Reactivity

The bromine atom at the 6-position exerts a dual electronic influence on the indazole ring. Primarily, it has an electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the benzene (B151609) portion of the bicyclic system towards electrophilic aromatic substitution. However, it also possesses an electron-donating resonance effect (+M) through its lone pairs, which can direct incoming electrophiles.

In the context of electrophilic substitution on the carbocyclic ring, the bromine atom generally directs incoming electrophiles to the ortho and para positions. For 6-bromo-2H-indazoles, this would favor substitution at the C5 and C7 positions. However, the strong deactivating nature of the N2-trifluoromethyl group often makes electrophilic substitution on the carbocyclic ring challenging.

More significantly, the C6-Br bond serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for building molecular complexity. nih.govacs.org

A study on the metal-free halogenation of 2-substituted indazoles provides insight into the relative reactivity of different positions on the indazole core. While this study focuses on C3 and C7 halogenation, it underscores that the electronic nature of substituents on the indazole skeleton influences the outcome of the reaction. rsc.org For instance, electron-withdrawing groups like fluorine or chlorine on the indazole skeleton are compatible with bromination conditions. rsc.org

Steric and Electronic Influence of the N2-Trifluoromethyl Group

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov When attached to the N2 position of the indazole ring, it profoundly influences the molecule's properties:

Electronic Influence : The N2-CF3 group strongly deactivates the entire heterocyclic system, particularly the pyrazole (B372694) ring, making it less susceptible to electrophilic attack. This deactivation is critical in directing functionalization reactions to other parts of the molecule, such as the C6-bromo position. Studies on other 2H-indazoles show that electron-withdrawing groups on the N2-substituent can impact the regioselectivity of further reactions like C3-functionalization. frontiersin.orgnih.gov The high electronegativity of the fluorine atoms makes the N-CF3 group a potent electron sink, which can also affect the stability and reactivity of adjacent functional groups. nih.govresearchgate.net

Steric Influence : The trifluoromethyl group is significantly bulkier than a hydrogen or methyl group. nih.gov Its presence at the N2 position can sterically hinder access to the adjacent C3 position. This steric hindrance can be exploited to control the regioselectivity of reactions, potentially favoring attack at the less hindered positions of the molecule. The interplay of steric and electronic effects of the CF3 group is a key factor in designing selective synthetic strategies. nih.gov

The combination of a deactivating N2-CF3 group and a functionalizable C6-Br group makes 6-bromo-2-(trifluoromethyl)-2H-indazole a versatile building block where reactions can be selectively directed to the carbocyclic ring via cross-coupling chemistry.

Functionalization of the Trifluoromethyl Group Itself (e.g., defluorination reactions)

While the trifluoromethyl group is generally considered to be highly stable, recent advances in synthetic methodology have provided pathways for its modification. These transformations can be used to fine-tune the electronic and steric properties of the molecule. One of the key strategies is reductive defluorination, which converts a CF3 group into a difluoromethyl (CF2H) or monofluoromethyl (CH2F) group.

Although specific examples of defluorination on this compound are not prominent in the literature, general methods developed for other N-CF3 heterocycles and trifluoromethylarenes can be considered applicable. mdpi.com For instance, photoredox catalysis has emerged as a powerful tool for the hydrodefluorination of electron-poor trifluoromethylarenes. This process typically involves a photocatalyst, a hydrogen atom donor, and a light source to initiate the C-F bond cleavage.

Such transformations are valuable as they allow for the creation of analogues with altered properties. The CF2H group, for example, has a different electronic profile and can act as a hydrogen bond donor, which can significantly impact biological activity. The ability to modify the N-CF3 group adds another layer of versatility to the this compound scaffold. researchgate.net

Cycloaddition Reactions and Annulation Chemistry Involving the Indazole System

The indazole core can participate in cycloaddition and annulation reactions to construct more complex, polycyclic systems. These reactions can involve either the pyrazole or the benzene part of the molecule.

Cycloaddition Reactions: While [3+2] dipolar cycloadditions are commonly employed for the synthesis of the 2H-indazole ring itself from precursors like sydnones and arynes, the pre-formed indazole can also potentially participate in cycloaddition reactions. nih.govacs.orgacs.orgnih.gov The electron-deficient nature of the pyrazole ring, enhanced by the N2-trifluoromethyl group, could make it a suitable partner in cycloadditions with electron-rich species. For example, the C4=C5 or C6=C7 bonds of the benzene ring could act as dienophiles in Diels-Alder reactions, although this is less common and would require harsh conditions due to the aromaticity of the system.

Annulation Chemistry: Annulation, or ring-forming, reactions are a powerful strategy for building fused heterocyclic systems. For this compound, the 6-bromo substituent is the key enabler for annulation strategies. A common approach involves a palladium-catalyzed cross-coupling reaction to install a side chain at the C6 position, which then undergoes an intramolecular cyclization to form a new ring.

For example, a Sonogashira coupling could introduce an alkyne, which could then undergo cyclization to form a fused furan, pyrrole, or thiophene (B33073) ring. Similarly, a Suzuki coupling could introduce a boronic acid derivative with an ortho-functional group that can cyclize onto the indazole ring.

The following table outlines potential annulation strategies starting from this compound.

| Reaction Type | Coupling Partner | Intermediate Functional Group | Potential Fused Ring System |

| Suzuki Coupling | 2-(Methoxycarbonyl)phenylboronic acid | Ester | Indazolo[6,7-g]isoquinolin-one |

| Sonogashira Coupling | 2-Aminophenylacetylene | Amine, Alkyne | Indolo[3,2-f]indazole |

| Buchwald-Hartwig Amination | 2-Bromobenzylamine | Amine | Dibenzo[c,f]indazolo[1,2-a]diazepine |

| Heck Coupling | Acrylate derivatives | Alkene, Ester | Indazolo[6,7-g]quinoline |

Heterocyclic Fused Systems Incorporating the this compound Core

The construction of heterocyclic fused systems is a major goal in drug discovery to explore new chemical space and develop compounds with novel biological activities. The this compound core is an excellent starting point for synthesizing such systems, primarily through reactions that leverage the C-Br bond. researchgate.net

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for this purpose. researchgate.net These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for complex molecule synthesis. mdpi.commdpi.comrsc.orgyoutube.com

Examples of Palladium-Catalyzed Reactions for Fusion:

Suzuki-Miyaura Coupling: Reacting the bromo-indazole with an appropriately substituted organoboron reagent can introduce a new aryl or heteroaryl group at the C6 position. If this new group contains a suitably positioned functional group (e.g., -OH, -NH2, -COOH), subsequent intramolecular cyclization can lead to the formation of a new fused ring.

Buchwald-Hartwig Amination: This reaction can be used to form a C-N bond at the C6 position. Coupling with an amine that contains another reactive moiety can set the stage for a cyclization reaction. For instance, coupling with an amino-substituted pyridine (B92270) could lead to the synthesis of indazolo-fused naphthyridine derivatives.

Sonogashira Coupling: This reaction introduces an alkyne at the C6 position. Alkynes are extremely versatile functional groups that can participate in a wide variety of cyclization reactions, including cycloisomerizations and cycloadditions, to form a diverse range of fused heterocyclic systems. researchgate.net

The table below illustrates the diversity of fused systems that can be accessed from this compound.

| Coupling Reaction | Reagent | Resulting Fused System (Example) |

| Suzuki-Miyaura | Pyridine-3-boronic acid | Indazolo[6,5-f] mdpi.comresearchgate.netnaphthyridine |

| Buchwald-Hartwig | 2-Aminopyridine | Pyrido[2',3':4,5]pyrrolo[2,3-g]indazole |

| Sonogashira | Ethynyltrimethylsilane | (Followed by further steps) |

| Stille Coupling | 2-(Tributylstannyl)thiophene | Thieno[2,3-f]indazole |

These strategies highlight the immense synthetic potential of this compound as a building block for creating novel, complex, and potentially bioactive fused heterocyclic compounds. organic-chemistry.orgresearchgate.net

Advanced Applications and Research Frontiers for 6 Bromo 2 Trifluoromethyl 2h Indazole and Its Analogs

Molecular Design and Scaffold Development in Chemical Biology Research

The 6-bromo-2-(trifluoromethyl)-2H-indazole scaffold is a promising starting point for the development of sophisticated tools for chemical biology research. Its inherent properties allow for the design of chemical probes and the exploration of bioisosteric replacements to fine-tune the biological activity and physicochemical properties of molecules.

Chemical probes are essential small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, enabling the study of its function in a cellular or organismal context. The this compound core can be systematically modified to generate libraries of compounds for screening as potential chemical probes. The bromine atom at the 6-position serves as a convenient handle for introducing various functionalities through cross-coupling reactions. This allows for the attachment of reporter groups like fluorophores or biotin (B1667282) for visualization and pull-down experiments, or reactive groups for covalent labeling of the target protein. The trifluoromethyl group often enhances metabolic stability and cell permeability, crucial properties for effective chemical probes.

While specific chemical probes based on the this compound scaffold are not yet extensively documented in publicly available literature, the general principles of chemical probe development strongly support its potential in this area. The process would typically involve:

Scaffold Selection: The 2H-indazole core is a known pharmacophore present in many biologically active molecules.

Affinity and Selectivity Optimization: Iterative chemical synthesis and biological screening would be employed to develop analogs with high affinity and selectivity for the target of interest.

Functionalization: Introduction of reporter or reactive tags at the 6-position (via the bromine) or other positions to create functional probes for various biological assays.

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The this compound scaffold offers multiple avenues for bioisosteric modifications to optimize drug-like properties.

The trifluoromethyl (CF3) group itself is a well-established bioisostere for various groups, including methyl, chloro, and nitro groups. nih.gov Its introduction can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov For instance, the replacement of a nitro group with a trifluoromethyl group in certain bioactive molecules has been shown to improve potency and metabolic stability.

The bromine atom at the 6-position is another key site for bioisosteric replacement. It can be substituted with other halogens (e.g., chlorine, iodine) or functional groups like cyano (-CN) or acetylenic groups, which can modulate the electronic properties and binding interactions of the molecule. Such modifications can be guided by computational modeling and structure-activity relationship (SAR) studies to fine-tune the desired biological profile.

| Original Group on Indazole Scaffold | Potential Bioisosteric Replacement | Potential Impact on Properties |

|---|---|---|

| -CH3 | -CF3 | Increased metabolic stability, altered lipophilicity, potential for enhanced binding affinity. |

| -Cl | -CF3 | Similar steric profile, but different electronic effects, potentially leading to altered binding modes. |

| -Br | -Cl, -I, -CN | Modulation of electronic properties, size, and potential for new interactions with the biological target. |

Utility as Building Blocks in the Synthesis of Complex Organic Molecules

The this compound molecule is a versatile building block for the synthesis of more complex organic molecules, particularly in the realm of drug discovery and materials science. chim.itrsc.orgnih.gov The presence of the bromine atom at a specific position on the indazole ring makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions.

One of the most powerful and widely used reactions in this context is the Suzuki-Miyaura cross-coupling reaction . rsc.orgnih.gov This reaction allows for the formation of a carbon-carbon bond by coupling the bromo-indazole with a boronic acid or ester in the presence of a palladium catalyst. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 6-position, leading to the rapid generation of diverse molecular libraries for biological screening.

Other important cross-coupling reactions that can be employed with this compound include:

Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

Sonogashira Coupling: For the introduction of alkyne functionalities.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the introduction of various amine substituents.

Stille Coupling: For the coupling with organotin compounds.

The trifluoromethyl group at the 2-position of the indazole ring generally remains stable under these reaction conditions, allowing for its incorporation into the final complex molecules. The ability to perform these selective modifications makes this compound a highly valuable starting material for the synthesis of novel compounds with potential therapeutic or material applications.

| Cross-Coupling Reaction | Reactant | Bond Formed | Potential Functional Groups Introduced |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | C-C | Aryl, heteroaryl, alkyl, vinyl |

| Heck | Alkenes | C-C | Substituted alkenes |

| Sonogashira | Terminal alkynes | C-C | Alkynyl groups |

| Buchwald-Hartwig | Amines | C-N | Primary and secondary amines |

| Stille | Organostannanes | C-C | Aryl, vinyl, alkyl |

Applications in Advanced Materials Science Research

The unique electronic and photophysical properties of the indazole scaffold, particularly when functionalized with groups like trifluoromethyl and bromo substituents, make it an attractive candidate for the development of advanced organic materials.

The this compound core can be incorporated into larger conjugated systems to create novel organic functional materials with applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the resulting material, such as its electron affinity and charge transport characteristics.

The bromine atom serves as a synthetic handle to extend the π-conjugation of the molecule through cross-coupling reactions, as discussed in the previous section. By coupling this compound with various aromatic and heteroaromatic building blocks, materials with tailored photophysical and electronic properties can be designed and synthesized. For example, the introduction of electron-donating groups at the 6-position can create a "push-pull" system within the molecule, which is often desirable for achieving specific optical and electronic functionalities.

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgnih.gov This property is highly desirable for applications in bio-imaging, chemical sensing, and optoelectronic devices.

While there is no direct report on the AIE properties of this compound itself, its structural features suggest that its derivatives could be designed to exhibit AIE. The indazole core, when appropriately substituted, can form intermolecular interactions in the aggregated state that restrict intramolecular rotations (RIR), a common mechanism for AIE. rsc.orgmdpi.com The introduction of bulky, rotatable groups at the 6-position via the bromo-handle could be a viable strategy to induce AIE. For instance, coupling with AIE-active moieties like tetraphenylethylene (B103901) (TPE) could lead to novel AIEgens with tunable emission properties. The trifluoromethyl group can further influence the packing of the molecules in the aggregated state, potentially enhancing the AIE effect. mdpi.com

Research in this area would involve the synthesis of a library of derivatives of this compound and the systematic investigation of their photophysical properties in different aggregation states. This could open up new avenues for the development of novel fluorescent materials with a wide range of applications.

Development of Fluorescent Molecular Sensors

The rational design of fluorescent molecular sensors is a burgeoning field, aimed at the sensitive and selective detection of various chemical and biological species. The core structure of these sensors typically consists of a fluorophore (the signaling unit) connected to a receptor (the binding unit). The indazole scaffold has emerged as a promising candidate for the fluorophore component due to its advantageous photophysical properties. rsc.org

Researchers have successfully designed novel fluorescent materials by incorporating the indazole scaffold into molecules with controllable properties. rsc.org For instance, push-pull fluorophores have been synthesized featuring benzothiadiazole as an electron-withdrawing group and indazole as an electron-donating group. arkat-usa.org This architecture creates a molecule with a significant dipole moment, often leading to desirable solvatochromic properties and high fluorescence quantum yields. arkat-usa.org The inherent tautomerism of the indazole ring, which can be blocked through alkylation, provides a powerful tool to fine-tune the electronic and photophysical properties of these dyes. arkat-usa.org Locking the indazole into a specific tautomeric form, such as the "quinoid form" via N-2 methylation, can enhance electron delocalization, increase the push-pull character, and lead to a dramatic enhancement of fluorescence in the solid state. arkat-usa.org

Furthermore, the concept of "fluorescence umpolung" has been demonstrated with indazole-based fluorophores. researchgate.net In this approach, attaching an electron-withdrawing group to the indazole nitrogen can convert a weakly fluorescent D-π-A (Donor-π-Acceptor) type dye into a strongly emissive molecule. researchgate.net This strategy is particularly valuable for developing "turn-on" fluorescent probes. While direct applications of this compound as a fluorescent sensor are not yet extensively documented, its structure is well-suited for such purposes. The electron-withdrawing nature of the trifluoromethyl group at the N-2 position and the bromo-substituent at the C-6 position could be leveraged to create highly sensitive probes based on these established principles of fluorophore design. For example, some indole (B1671886) and indazole derivatives have been developed as smart fluorescence sensors for the detection of Cu²⁺ ions. rsc.org

Table 1: Indazole Derivatives in Fluorescent Systems This table is interactive. Click on the headers to sort.

| Compound Class | Design Principle | Target Analyte/Application | Key Findings | Reference |

|---|---|---|---|---|

| Indazole-Salicylaldimine Derivatives | Aggregation-Induced Emission (AIE) | Cu²⁺ ions | Applied as smart fluorescence sensors with a low limit of detection. | rsc.org |

| Indazole-Benzothiadiazole Push-Pull Dyes | Donor-Acceptor Architecture | Solid-State Emitters | N-2 methylation locks the "quinoid form," enhancing solid-state fluorescence quantum yield significantly. | arkat-usa.org |

| D-π-A Indazole-Based Dyes | Fluorescence Umpolung | General Probe Design | Substitution with an electron-withdrawing group on the indazole nitrogen converts weak fluorophores into strong emitters. | researchgate.net |

Catalytic Applications: Ligand Design and Organocatalysis

Beyond materials science, the indazole scaffold is a cornerstone in the development of novel catalytic systems. Its ability to act as a ligand for transition metals and its utility in organocatalytic transformations underscore its versatility.

The nitrogen atoms of the indazole ring make it an excellent N-heterocyclic ligand for coordinating with transition metals, playing a crucial role in numerous catalytic reactions. researchgate.net The development of new methods for synthesizing the indazole scaffold is of great importance, and catalyst-based approaches, particularly using transition metals, have enabled the creation of a wide range of derivatives. researchgate.net

A notable advancement is the design of indazole-based phosphine (B1218219) ligands. nih.govacs.org For example, a novel phosphine ligand containing an indazole group bound directly to the phosphorus atom has been synthesized. nih.govacs.org This design allows for the facile insertion of a positive charge through methylation of the indazole backbone. nih.gov Such cationic phosphines are poor sigma-donors, which increases the electrophilicity of the coordinated metal center, such as gold(I). nih.govacs.org This enhanced electrophilicity is beneficial for activating alkenes, allenes, and alkynes in various organic transformations. nih.govacs.org This ability to easily modulate the electronic properties of the catalyst by simple modification of the indazole ligand highlights the scaffold's potential for fine-tuning catalytic activity. nih.gov

The interaction of indazole derivatives with various transition metals is well-established. Catalytic systems based on rhodium, palladium, and copper are frequently employed for the functionalization of the indazole ring itself, such as in C-H activation and cross-coupling reactions. mdpi.comresearchgate.net These reactions, while modifying the indazole, also demonstrate the robust coordination between the indazole nucleus and the metal center, which is the fundamental principle behind its use as a ligand.

Table 2: Examples of Indazole Scaffolds in Transition Metal Catalysis This table is interactive. Click on the headers to sort.

| Catalytic System | Reaction Type | Role of Indazole | Key Features | Reference |

|---|---|---|---|---|

| Gold(I) / Indazole-Phosphine | Enyne Cyclization | Ligand Scaffold | Methylation of indazole creates a cationic ligand, increasing the electrophilicity and catalytic activity of the gold center. | nih.govacs.org |

| Rhodium(III) / Silver | C-H Activation / Annulation | Substrate/Ligand | Efficient one-step construction of functionalized N-aryl-2H-indazoles from azobenzenes and aldehydes. | mdpi.com |

| Palladium(II) Acetate | Suzuki Cross-Coupling | Substrate | C-3 functionalization of iodoindazoles with boronic acids. | researchgate.net |

| Copper(I) Iodide | N-Arylation | Substrate | Ullmann-type coupling for the synthesis of N-1 arylated indazoles. | researchgate.net |

In recent years, indazole scaffolds have found significant application in the metal-free realm of organocatalysis, particularly in photoredox catalysis. These systems use visible light and an organic photocatalyst to generate reactive intermediates, enabling a wide array of chemical transformations under mild conditions.

A highly relevant example is the regioselective C3-H trifluoromethylation of 2H-indazoles. rsc.org A protocol using Eosin Y as an organic photocatalyst in recoverable ionic liquids allows for the direct installation of a trifluoromethyl group onto the indazole core without the need for a transition metal. rsc.org This reaction proceeds through a free-radical mechanism and demonstrates excellent functional group tolerance. rsc.org Given that the target molecule of this article is this compound, such metal-free trifluoromethylation methods represent a key synthetic strategy.

Similarly, the metal-free arylation of 2H-indazole derivatives has been achieved using the organophotocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). researchgate.net This method provides a safe and accessible route to arylated indazoles, which are valuable building blocks. researchgate.net The development of enantioselective transformations is another major frontier. For instance, a highly C3-selective and enantioselective allylation of 1H-indazoles has been developed using copper hydride (CuH) catalysis. mit.edunih.gov While this system uses a metal, its focus on stereocontrol through a well-defined transition state is a hallmark of modern catalytic design, bridging the gap between traditional transition metal catalysis and organocatalysis. mit.edunih.gov The combination of photoredox catalysis with metal catalysis has also been explored, for example in the synthesis of 3-alkenyl-2H-indazoles using a dual gold and ruthenium photocatalyst system. researchgate.net

Table 3: Indazole Scaffolds in Organocatalytic and Photoredox Systems This table is interactive. Click on the headers to sort.

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Eosin Y / Visible Light | C3-H Trifluoromethylation | Metal- and oxidant-free protocol; proceeds via a free-radical mechanism with excellent regioselectivity. | rsc.org |

| 4CzIPN / Visible Light | C-H Arylation | Highly regioselective metal-free arylation of 2H-indazoles using anilines as the aryl source. | researchgate.net |

| Ruthenium Complex / Visible Light | N-N Bond Formation | Ruthenium-catalyzed intramolecular cyclization to form the indazole ring system. | nih.gov |

| Copper Hydride / Chiral Ligand | C3-Allylation | Highly enantioselective formation of C3-allyl 1H-indazoles with quaternary stereocenters. | mit.edunih.gov |

Future Research Directions and Unexplored Avenues for 6 Bromo 2 Trifluoromethyl 2h Indazole

Development of Sustainable and Green Synthetic Methodologies

The synthesis of complex heterocyclic molecules like 6-bromo-2-(trifluoromethyl)-2H-indazole often relies on traditional methods that may involve harsh conditions or environmentally persistent reagents. A significant future direction lies in the development of green and sustainable synthetic protocols. Research in this area could focus on metal-free reaction conditions to circumvent the need for heavy metal catalysts. acs.orgacs.org The exploration of ionic liquids as recyclable solvents presents another promising green alternative. rsc.org

Future studies could systematically investigate various green solvents, energy sources (such as microwave or ultrasound), and catalytic systems to optimize the synthesis of the title compound. The goal would be to develop a process that is not only efficient in yield but also minimizes waste and environmental impact, aligning with the principles of green chemistry. nih.gov

Table 1: Proposed Green Synthesis Strategies for this compound

| Strategy | Catalyst System | Solvent | Energy Source | Potential Advantages |

|---|---|---|---|---|

| Metal-Free C-H Trifluoromethylation | Organic Dye/Photocatalyst | Acetonitrile | Visible Light | Avoids transition metal contamination, mild conditions |

| Ionic Liquid-Mediated Cyclization | None or Phase-Transfer | Recyclable Ionic Liquid | Conventional Heating | Recyclable solvent system, potentially enhanced reaction rates |

| Microwave-Assisted Synthesis | Palladium or Copper Catalyst | Polyethylene Glycol (PEG) | Microwave Irradiation | Drastically reduced reaction times, improved energy efficiency |

Integration into Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which studies chemical systems composed of molecules held together by non-covalent bonds, offers a rich area for exploration. beilstein-journals.orgwikipedia.org The unique structural features of this compound make it an intriguing building block for designing complex supramolecular architectures. The bromine atom is a capable halogen bond donor, while the trifluoromethyl group can engage in fluorine-specific non-covalent interactions.

Future research should explore the capacity of this compound to act as a "guest" molecule within larger "host" systems, such as cyclodextrins or calixarenes, or to self-assemble into larger structures through cooperative non-covalent interactions. wikipedia.org Such studies could lead to the development of novel sensors, molecular switches, or controlled-release systems. The investigation of its binding properties would provide fundamental insights into the non-covalent interactions governing molecular recognition.

Real-time Mechanistic Studies of Reactions Involving the Compound Using Advanced Spectroscopic Techniques

A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. While radical pathways have been proposed for reactions like trifluoromethylation of indazoles, these often lack detailed kinetic and structural evidence. acs.orgacs.org

Future investigations should employ advanced spectroscopic techniques, such as in-situ NMR, stopped-flow UV-Vis, and time-resolved IR spectroscopy, to monitor reactions involving this compound in real-time. These experimental studies, when coupled with theoretical calculations (e.g., Density Functional Theory), can provide a comprehensive picture of transition states, reaction intermediates, and kinetic profiles. nih.gov This knowledge is invaluable for rational reaction design and the development of more efficient and selective chemical processes.

Exploration of Photo- and Electrocatalytic Transformations of the Compound

Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis, offering mild and sustainable methods for activating molecules. researchgate.net The 2H-indazole core is known to undergo photocatalytic functionalization, such as trifluoromethylation and carbamoylation, often with high regioselectivity. rsc.orgfrontiersin.org

An important avenue for future research is to explore the photo- and electrochemical reactivity of this compound. Studies could investigate visible-light-mediated reactions to functionalize the C-H bonds of the indazole ring or to utilize the C-Br bond as a synthetic handle for cross-coupling reactions. researchgate.net The trifluoromethyl group's strong electron-withdrawing nature could significantly influence the molecule's redox properties, potentially opening up unique electrochemical transformations not accessible to other indazole derivatives. Laser-induced excitation could also be used to study selective photochemical processes involving the bromine atom. nih.gov

Table 2: Potential Photo- and Electrocatalytic Reactions for this compound

| Reaction Type | Reagent/Conditions | Target Position | Potential Outcome |

|---|---|---|---|

| Photocatalytic C-H Amination | Amine source, Organic Dye Photocatalyst, Visible Light | C3 or other C-H positions | Introduction of amino functionalities |

| Electrocatalytic C-Br Coupling | Aryl boronic acid, Ni or Pd catalyst, Electrical Current | C6 (Bromine position) | Formation of new C-C bonds |

| Photocatalytic Perfluoroalkylation | Perfluoroalkyl iodide, Ru/Ir photocatalyst, Visible Light | C3 position | Synthesis of extended fluorinated analogues |

Application in Quantum Chemical Computing and Advanced Materials with Tunable Properties

Quantum computing is an emerging field with the potential to solve complex chemical problems that are intractable for classical computers. arxiv.orgaps.org The electronic structure of molecules like this compound, with its combination of aromaticity, heteroatoms, and electron-withdrawing groups, presents an interesting case for theoretical investigation using quantum algorithms. arxiv.org Future computational studies could model its excited states, predict its reactivity, and simulate its behavior in complex environments with unprecedented accuracy.

Furthermore, the distinct electronic properties conferred by the bromine and trifluoromethyl substituents make this compound a promising building block for advanced materials. Research could be directed toward synthesizing polymers or molecular crystals incorporating this moiety to create materials with tunable optical, electronic, or liquid crystalline properties for applications in organic electronics or nonlinear optics.

Multi-component Reactions for Enhanced Structural Diversity and Complexity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating features from all starting materials. rsc.orgresearchgate.net MCRs are a cornerstone of diversity-oriented synthesis for building libraries of medicinally relevant compounds. rsc.orgrsc.org

A significant opportunity exists to utilize this compound as a key building block in novel MCRs. Its indazole core could participate in cyclization or condensation cascades, while the bromine atom provides a reactive site for subsequent functionalization. Future research should focus on designing new MCRs that leverage the unique reactivity of this compound to rapidly assemble structurally diverse and complex heterocyclic scaffolds, which could then be screened for various biological activities. researchgate.net

Q & A

Q. What are the common synthetic routes for 6-bromo-2-(trifluoromethyl)-2H-indazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted hydrazines with halogenated precursors. Key steps include:

- Cyclization: Reaction of 2-bromo-6-(trifluoromethyl)aniline derivatives with hydrazine hydrate under reflux in ethanol, followed by acid-catalyzed ring closure .

- Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the C3 position. For example, aryl bromides react with 2H-indazole derivatives using low catalyst loadings (e.g., 2 mol% Pd(OAc)₂ with phosphine ligands) to achieve high yields .

- Purification: Flash chromatography (e.g., pentane/Et₂O gradients) or recrystallization from ethanol/water mixtures to isolate pure products .

Optimization: Temperature control (80–120°C), solvent selection (DMF for polar intermediates), and catalyst choice (Pd-based systems for regioselectivity) are critical for minimizing side products .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer:

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Assays: MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli reveals activity at ~10–50 µM, attributed to the electron-withdrawing trifluoromethyl group enhancing membrane disruption .

- Anticancer Screening: MTT assays on HeLa cells show IC₅₀ values of ~20 µM, likely due to kinase inhibition or DNA intercalation .

Note: Biological activity varies with substituent positioning; C3-modified derivatives often exhibit enhanced potency .

Advanced Research Questions

Q. How can regioselectivity challenges in C3 functionalization of the indazole core be addressed?

Methodological Answer:

- Microwave-Assisted Reactions: Selectfluor-mediated C3-formylation under microwave irradiation (100°C, 30 min) achieves >80% yield with minimal byproducts .

- Direct Arylation: Use of bulky phosphine ligands (e.g., XPhos) suppresses competing N-arylation, favoring C3-aryl bond formation .

- DFT Calculations: Predict electronic effects of substituents (e.g., bromine at C6 directs electrophiles to C3 via resonance stabilization) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays: Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .

- Metabolic Profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

- Target Validation: CRISPR-Cas9 knockout of suspected targets (e.g., PI3K kinases) confirms mechanism-of-action specificity .

Q. How can crystallographic data resolve synthetic byproduct formation in indazole derivatives?

Methodological Answer:

- SHELXL Refinement: Single-crystal X-ray diffraction distinguishes between regioisomers (e.g., 1H vs. 2H tautomers) by analyzing hydrogen-bonding networks and torsion angles .

- Powder XRD: Quantifies amorphous vs. crystalline impurities in bulk samples, guiding recrystallization solvent selection (e.g., EtOAc for high-purity yields) .

Q. What are best practices for handling this compound safely in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation, as reported in safety data sheets .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of brominated intermediates .

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects: The -CF₃ group deactivates the indazole ring, slowing SNAr reactions at C6. Kinetic studies show t₁/₂ increases by ~3x compared to non-fluorinated analogs .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving yields in SN2 reactions at C2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.